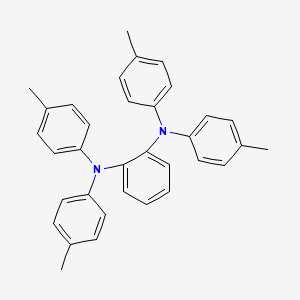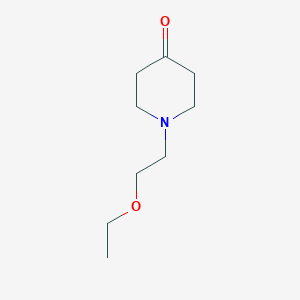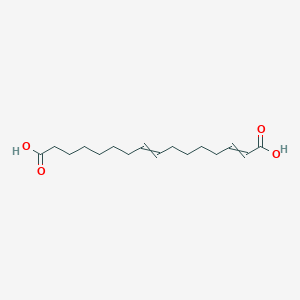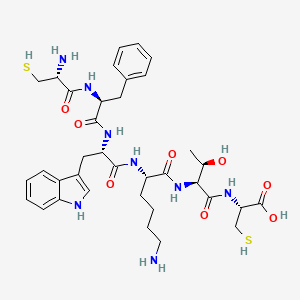
2,2-Dimethylcyclopentyl methylphosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylcyclopentyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C8H16FO2P. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with two methyl groups and a methylphosphonofluoridate group.
Vorbereitungsmethoden
The synthesis of 2,2-Dimethylcyclopentyl methylphosphonofluoridate typically involves the reaction of 2,2-dimethylcyclopentanol with methylphosphonofluoridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
2,2-Dimethylcyclopentyl methylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield different phosphonofluoridate derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylcyclopentyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylcyclopentyl methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylcyclopentyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:
2-Methylcyclopentyl methylphosphonofluoridate: This compound has a similar structure but with one less methyl group on the cyclopentyl ring.
2,2-Dimethylcyclopentanol: This is a precursor in the synthesis of this compound and shares the cyclopentyl ring structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylphosphonofluoridate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
453574-97-5 |
|---|---|
Molekularformel |
C8H16FO2P |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2-[fluoro(methyl)phosphoryl]oxy-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C8H16FO2P/c1-8(2)6-4-5-7(8)11-12(3,9)10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
WLHVXHBOEJKSJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1OP(=O)(C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)





![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)



![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
